ガノデレン酸A

概要

説明

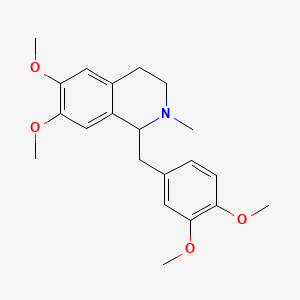

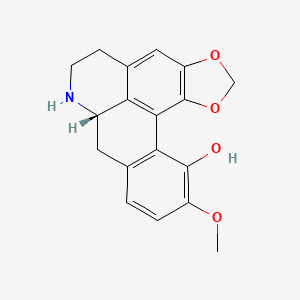

Ganoderenic Acid A is a triterpenoid compound found in the traditional Chinese medicinal mushroom Ganoderma lucidum. This compound is known for its diverse biological activities, including hepatoprotective, anti-inflammatory, and anti-cancer properties . Ganoderenic Acid A has been extensively studied for its potential therapeutic applications, making it a significant compound in the field of natural product research.

科学的研究の応用

Ganoderenic Acid A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, Ganoderenic Acid A is used as a reference compound for the quality control of Ganoderma lucidum extracts. It is also employed in the synthesis of various derivatives for studying structure-activity relationships.

Biology: In biological research, Ganoderenic Acid A is studied for its effects on cellular processes such as apoptosis, autophagy, and cell proliferation. It is also used to investigate its interactions with specific molecular targets and pathways.

Medicine: In medicine, Ganoderenic Acid A is explored for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and hepatoprotective effects.

Industry: In the industrial sector, Ganoderenic Acid A is utilized in the development of dietary supplements and functional foods.

作用機序

ガノデレン酸Aの作用機序は、さまざまな分子標的や経路との相互作用を含みます。 主な作用機序の1つは、グルクロン酸の代謝に関与する酵素であるβ-グルクロニダーゼの阻害です 。この阻害は、グルクロン酸の蓄積につながり、肝臓損傷などの状態において治療効果をもたらす可能性があります。

This compoundは、Ras/MAPK経路などのシグナル伝達経路を調節することによってもその効果を発揮します 。この調節は、癌細胞における細胞増殖の阻害とアポトーシスの誘導をもたらす可能性があります。 さらに、this compoundは、p53-MDM2経路を調節し、p53の活性化と腫瘍細胞におけるアポトーシスの誘導につながることが示されています .

6. 類似の化合物との比較

This compoundは、霊芝に含まれるトリテルペノイドの大きなファミリーの一部です。 類似の化合物には、ガノデレン酸B、ガノデレン酸C、ガノデレン酸Dなどがあります 。これらの化合物は、類似の化学構造を共有していますが、異なる生物活性と効力を示しています。

ガノデレン酸B: 抗炎症および抗腫瘍特性で知られています.

ガノデレン酸C: 肝保護および抗酸化作用を示します.

ガノデレン酸D: アポトーシスを誘導し、癌細胞の増殖を阻害します.

This compoundは、β-グルクロニダーゼの強力な阻害作用と、複数のシグナル伝達経路を調節する能力により、独特であり、多様な治療の可能性を秘めた汎用性の高い化合物となっています。

準備方法

合成経路と反応条件: ガノデレン酸Aは、前駆体化合物の修飾を含むさまざまな化学反応によって合成することができます。 一般的な方法の1つは、制御された条件下で特定の酸化剤を使用してラノステロール誘導体を酸化する方法です 。反応には通常、触媒が必要であり、特定の温度と圧力で行われることで、目的の生成物が得られます。

工業生産方法: this compoundの工業生産は、しばしばバイオテクノロジー的手法を用います。 例えば、this compoundの生合成は、霊芝から特定のシトクロムP450遺伝子を、サッカロミセス・セレビシエなどの異種宿主で発現させることで達成することができます 。この方法は、this compoundを大量に効率的に生産することを可能にし、工業用途に適しています。

化学反応の分析

反応の種類: ガノデレン酸Aは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物を修飾してその生物活性を高めたり、特性が改善された誘導体を生成するために不可欠です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤は、制御された条件下でthis compoundを酸化するために使用されます.

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、this compoundの特定の官能基を還元するために使用されます.

形成される主要な生成物: これらの反応から形成される主要な生成物には、ガノデレン酸C2や7β、15-ジヒドロキシ-3、11、23-トリオキソ-ラノスト-26-酸などのthis compoundのさまざまな誘導体が含まれます 。これらの誘導体は、母化合物と比較して、しばしば生物活性を高めています。

4. 科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。

化学: 化学では、this compoundは、霊芝抽出物の品質管理のための基準化合物として使用されます。また、構造活性相関を研究するためのさまざまな誘導体の合成にも用いられます。

生物学: 生物学的研究では、this compoundは、アポトーシス、オートファジー、細胞増殖などの細胞過程への影響について研究されています。また、特定の分子標的や経路との相互作用を調べるためにも使用されます。

医学: 医学では、this compoundは、抗癌、抗炎症、肝保護作用など、その潜在的な治療用途について検討されています。

類似化合物との比較

Ganoderenic Acid A is part of a larger family of triterpenoids found in Ganoderma mushrooms. Some similar compounds include Ganoderic Acid B, Ganoderic Acid C, and Ganoderic Acid D . While these compounds share a similar chemical structure, they exhibit different biological activities and potencies.

Ganoderic Acid B: Known for its anti-inflammatory and anti-tumor properties.

Ganoderic Acid C: Exhibits hepatoprotective and antioxidant activities.

Ganoderic Acid D: Induces apoptosis and inhibits cancer cell proliferation.

Ganoderenic Acid A is unique due to its potent inhibition of β-glucuronidase and its ability to modulate multiple signaling pathways, making it a versatile compound with diverse therapeutic potential.

特性

IUPAC Name |

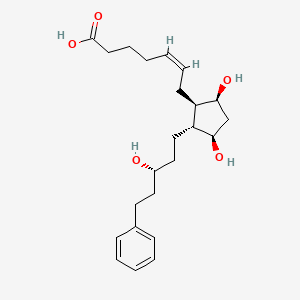

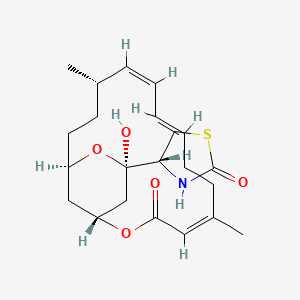

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUOUFPIPZJGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316083 | |

| Record name | Ganoderenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100665-40-5 | |

| Record name | Ganoderenic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100665-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Ganoderenic Acid A and what are its downstream effects?

A: Research suggests Ganoderenic Acid A acts as a potent inhibitor of the enzyme beta-glucuronidase. [] This inhibition has been linked to a hepatoprotective effect, suggesting it might help protect the liver from injury. [] Further research is needed to fully elucidate the mechanisms and potential therapeutic applications.

Q2: Does Ganoderenic Acid A interact with any drug transporters?

A: While research on Ganoderenic Acid A's interaction with specific drug transporters is limited, one study found that its close relative, Ganoderenic Acid B, does not appear to affect the expression level of the drug transporter ABCB1. [] More research is necessary to understand if Ganoderenic Acid A shares this characteristic and its implications for drug interactions.

Q3: What is the molecular formula and weight of Ganoderenic Acid A?

A3: The molecular formula for Ganoderenic Acid A is C30H44O6. Its molecular weight is 488.65 g/mol.

Q4: What spectroscopic data is available for Ganoderenic Acid A?

A: Structural elucidation of Ganoderenic Acid A has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. [] This technique helps determine the structure and purity of the compound. Additionally, researchers often employ mass spectrometry (MS) for further characterization and identification. []

Q5: What are the known in vitro and in vivo efficacies of Ganoderenic Acid A?

A: Studies demonstrate that Ganoderenic Acid A exhibits hepatoprotective effects against liver injury induced by carbon tetrachloride (CCl4) in in vivo models. [] More research is needed to explore its efficacy in other models and for various conditions.

Q6: Are there analytical methods to characterize and quantify Ganoderenic Acid A?

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array detection (DAD) [] and mass spectrometry (MS) [, ], are widely used for the characterization and quantification of Ganoderenic Acid A in various matrices, including Ganoderma lucidum extracts and biological samples.

Q7: How does the structure of Ganoderenic Acid A influence its activity?

A: While specific structure-activity relationship (SAR) studies focused solely on Ganoderenic Acid A are limited, research on related Ganoderic Acids suggests that the presence of a free carboxyl group is crucial for their inhibitory activity against aldose reductase. [] This insight highlights the importance of specific structural features for the biological activity of these triterpenoids.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

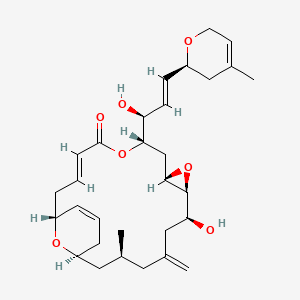

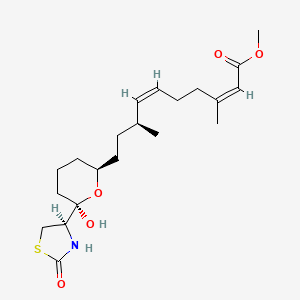

![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)